molecular formula C8H12ClN3 B2862156 1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride CAS No. 2413900-09-9

1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride

Cat. No. B2862156
CAS RN: 2413900-09-9
M. Wt: 185.66
InChI Key: WWYSYRUEYMFGPX-UHFFFAOYSA-N
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Description

“1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2413900-09-9 . It has a molecular weight of 185.66 .


Molecular Structure Analysis

The InChI code for “1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride” is 1S/C8H11N3.ClH/c9-8(2-1-3-8)7-6-10-4-5-11-7;/h4-6H,1-3,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at room temperature .

Scientific Research Applications

Acetylcholinesterase Inhibitor Activity

  • Study : Synthesized compounds, including derivatives of pyrazinamide, were evaluated for their acetylcholinesterase (AChE) and butyl cholinesterase (BuChE) inhibitor activity, which are relevant in the context of Alzheimer's disease and other neurodegenerative disorders. A specific compound showed significant AChE and BuChE inhibitory activity, indicating potential applications in treating these conditions (Elumalai et al., 2014).

Antitumor, Antifungal, and Antibacterial Pharmacophores

  • Study : The research explored the synthesis and bioactivities of pyrazole derivatives, identifying pharmacophore sites with antitumor, antifungal, and antibacterial properties. This indicates the potential for developing new drugs based on these compounds (Titi et al., 2020).

Antibacterial Activity

  • Study : Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-a]pyrazin-6-yl)ethan-1-amine were synthesized and evaluated for their antibacterial activity. This suggests potential for antibiotic development (Prasad, 2021).

Synthesis of Functionalized Heterocycles

  • Study : The synthesis of highly functionalized heterocycles incorporating a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety was explored. Such compounds are valuable for pharmaceutical applications and complex molecule synthesis (Zapol’skii et al., 2012).

Structural Characterization and Applications in Crystallography

  • Study : Structural characterization of various polymorphs and derivatives of pyrazine was conducted. This research contributes to the understanding of molecular structures, which is crucial in drug design and materials science (Böck et al., 2020).

Anti-inflammatory and Antioxidant Agents

  • Study : A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs were synthesized and evaluated for their anti-inflammatory and antioxidant properties. This research has implications in developing new treatments for inflammatory diseases (Shankar et al., 2017).

Domino Reactions in Aqueous Media

  • Study : The research focused on synthesizing 4H-pyrano[2,3-c]pyrazol-6-amines using eco-friendly L-proline-catalyzed reactions in water. This contributes to green chemistry and sustainable pharmaceutical manufacturing processes (Prasanna et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-pyrazin-2-ylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-8(2-1-3-8)7-6-10-4-5-11-7;/h4-6H,1-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPGCEPCSPXNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazin-2-ylcyclobutan-1-amine;hydrochloride

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